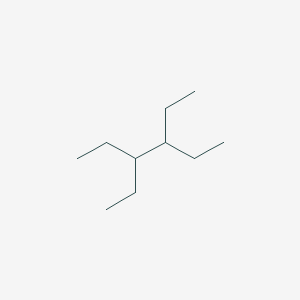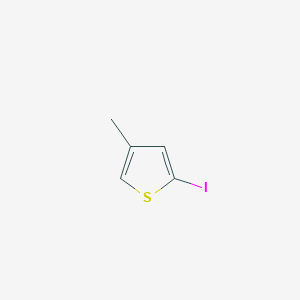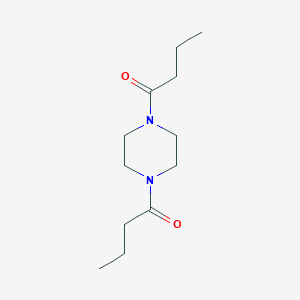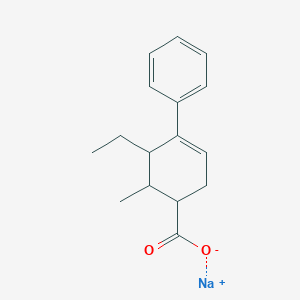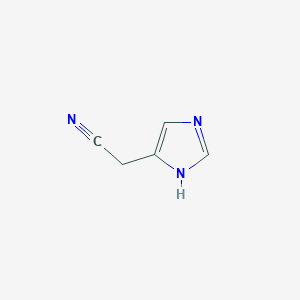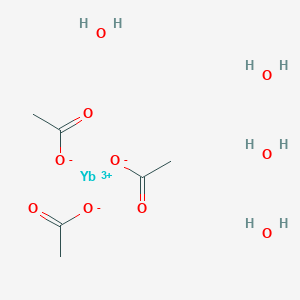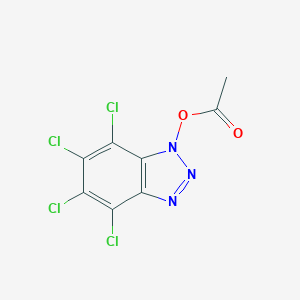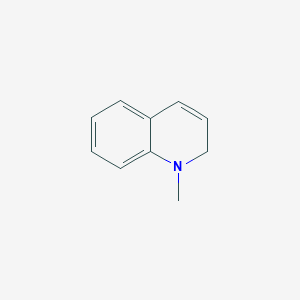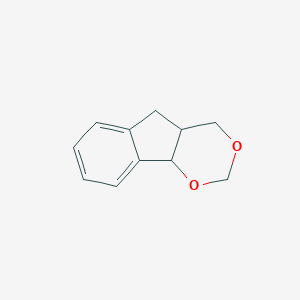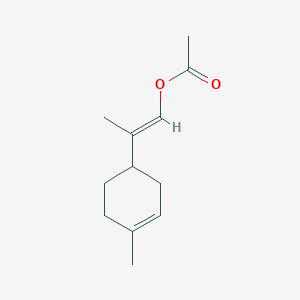
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate, also known as MCPA, is a fragrance ingredient that is commonly used in the cosmetic and fragrance industry. This compound is known for its floral and fruity odor, which makes it a popular choice for perfumes, lotions, and other scented products. In recent years, there has been a growing interest in the scientific research applications of MCPA, particularly in the areas of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate is not fully understood, but it is believed to act as an agonist for certain olfactory receptors in the nose. This activation of olfactory receptors leads to the perception of the compound's odor.
Effets Biochimiques Et Physiologiques
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been found to have a number of biochemical and physiological effects. In one study, it was shown to have antioxidant properties, which may make it useful in the development of new antioxidant therapies. Additionally, 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate in lab experiments is that it is a relatively stable compound that is easy to work with. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be limited to olfactory perception and may not have broader physiological effects.
Orientations Futures
There are several potential future directions for research on 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate. One area of interest is in understanding the molecular mechanisms underlying its olfactory effects. Additionally, there is interest in exploring the potential therapeutic applications of 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate, particularly in the areas of inflammation and oxidative stress. Finally, there is potential for 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate to be used as a tool in neuroscience research, as it could be used to selectively activate certain olfactory receptors in the brain.
Méthodes De Synthèse
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate can be synthesized by reacting 4-methylcyclohex-3-ene-1-carboxylic acid with acetic anhydride in the presence of a catalyst. This reaction produces 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate as a colorless liquid with a boiling point of 208-209°C.
Applications De Recherche Scientifique
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is in the development of new fragrances and scented products. 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been found to have a unique odor profile that is different from other fragrance compounds, making it a valuable addition to the fragrance industry.
Propriétés
Numéro CAS |
15593-88-1 |
|---|---|
Nom du produit |
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate |
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-(4-methylcyclohex-3-en-1-yl)prop-1-enyl acetate |
InChI |
InChI=1S/C12H18O2/c1-9-4-6-12(7-5-9)10(2)8-14-11(3)13/h4,8,12H,5-7H2,1-3H3 |
Clé InChI |
CKITWLJZALNJDV-CSKARUKUSA-N |
SMILES isomérique |
CC1=CCC(CC1)/C(=C/OC(=O)C)/C |
SMILES |
CC1=CCC(CC1)C(=COC(=O)C)C |
SMILES canonique |
CC1=CCC(CC1)C(=COC(=O)C)C |
Autres numéros CAS |
15593-88-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



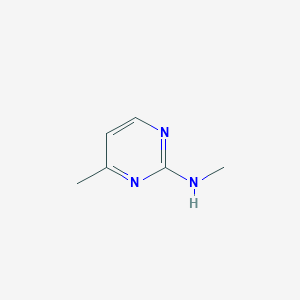
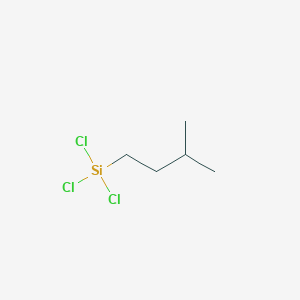
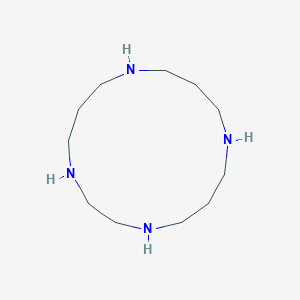
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
